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N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: A structurally similar compound with different substituents on the phenyl ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group and different functional groups.
N-(4-Fluorophenyl)benzamide: A simpler compound with a fluorophenyl group and an amide moiety.
Uniqueness
N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its combination of a fluorophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety.
Properties
Molecular Formula |
C20H17FN2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide |
InChI |
InChI=1S/C20H17FN2O2/c21-17-11-13-18(14-12-17)22-23-19(24)20(25,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,22,25H,(H,23,24) |
InChI Key |
PIPVOFMJJOGKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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